Cas no 2007972-21-4 (3-(5-fluoropyridin-2-yl)propan-1-ol)
3-(5-fluoropyridin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-pyridinepropanol
- 3-(5-fluoropyridin-2-yl)propan-1-ol
- SCHEMBL18076939
- 2007972-21-4
- EN300-1815443
-
- Inchi: 1S/C8H10FNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2
- InChI Key: QLIAKCMSETYZIW-UHFFFAOYSA-N
- SMILES: C1(CCCO)=NC=C(F)C=C1
Computed Properties
- Exact Mass: 155.074642105g/mol
- Monoisotopic Mass: 155.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.160±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 239.6±25.0 °C(Predicted)
- pka: 14.87±0.10(Predicted)
3-(5-fluoropyridin-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815443-0.05g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-0.1g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-0.25g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-0.5g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-1.0g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-1815443-2.5g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-5.0g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 5g |
$3355.0 | 2023-05-26 | ||
| Enamine | EN300-1815443-10.0g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 10g |
$4974.0 | 2023-05-26 | ||
| Enamine | EN300-1815443-1g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1815443-5g |
3-(5-fluoropyridin-2-yl)propan-1-ol |
2007972-21-4 | 5g |
$2235.0 | 2023-09-19 |
3-(5-fluoropyridin-2-yl)propan-1-ol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(5-fluoropyridin-2-yl)propan-1-ol
Recent Advances in the Study of 3-(5-Fluoropyridin-2-yl)propan-1-ol (CAS: 2007972-21-4): A Comprehensive Research Brief
The compound 3-(5-fluoropyridin-2-yl)propan-1-ol (CAS: 2007972-21-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The information presented here is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 3-(5-fluoropyridin-2-yl)propan-1-ol as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the fluoropyridine moiety and the propanol side chain, make it a versatile building block for the development of pharmaceuticals targeting various diseases. For instance, researchers have explored its utility in the design of kinase inhibitors, which are crucial for cancer therapy. The fluoropyridine group, in particular, has been shown to enhance the binding affinity of these inhibitors to their target proteins, thereby improving their efficacy.
One of the most notable advancements in the study of this compound is its application in the development of central nervous system (CNS) drugs. A recent publication in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(5-fluoropyridin-2-yl)propan-1-ol exhibit promising activity as modulators of neurotransmitter receptors. These findings open new avenues for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. The study also provided insights into the compound's pharmacokinetic properties, including its metabolic stability and blood-brain barrier permeability, which are critical for CNS drug development.
In addition to its therapeutic potential, the synthesis and optimization of 3-(5-fluoropyridin-2-yl)propan-1-ol have been the subject of several recent investigations. A study published in Organic Process Research & Development described an efficient and scalable synthetic route for this compound, utilizing modern catalytic methods to achieve high yields and purity. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact. Furthermore, the study highlighted the importance of process optimization in ensuring the reproducibility and safety of the synthesis.
The safety profile of 3-(5-fluoropyridin-2-yl)propan-1-ol has also been evaluated in recent preclinical studies. Toxicology assessments conducted in animal models indicated that the compound exhibits low acute toxicity and favorable tolerability at therapeutic doses. These findings support its further development as a drug candidate and underscore the need for continued research to fully elucidate its long-term effects. Additionally, computational modeling studies have provided valuable insights into the compound's interactions with biological targets, aiding in the rational design of more potent and selective derivatives.
Looking ahead, the potential applications of 3-(5-fluoropyridin-2-yl)propan-1-ol extend beyond its current uses. Emerging research suggests its utility in the development of antiviral agents, particularly against RNA viruses. Preliminary data from in vitro studies have shown that fluoropyridine-containing compounds exhibit inhibitory activity against viral replication, prompting further investigation into their mechanism of action. This line of research is especially relevant in the context of global health challenges, such as the ongoing need for effective antiviral therapies.
In conclusion, the compound 3-(5-fluoropyridin-2-yl)propan-1-ol (CAS: 2007972-21-4) represents a promising scaffold for the development of novel therapeutics across multiple disease areas. Recent studies have shed light on its synthetic accessibility, biological activity, and safety profile, paving the way for its continued exploration in drug discovery. As research in this area progresses, it is anticipated that new derivatives and applications will emerge, further solidifying its importance in the field of chemical biology and pharmaceutical sciences.
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